Product packaging for 6-bromo-2,3-dimethyl-1H-indole(Cat. No.:CAS No. 4660-09-7)

6-bromo-2,3-dimethyl-1H-indole

Cat. No.: B2974219
CAS No.: 4660-09-7
M. Wt: 224.101
InChI Key: ZVJGUODGBLAUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of the Indole (B1671886) Nucleus

The story of indole is intrinsically linked to the history of the dye indigo. wisdomlib.orgwikipedia.orgpcbiochemres.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole, a derivative of isatin (B1672199) which was in turn obtained from the oxidation of indigo. wikipedia.orgbhu.ac.in The name "indole" itself is a portmanteau of "indigo" and "oleum" (oil). wisdomlib.org This initial discovery paved the way for the recognition of the indole core in numerous biologically important molecules. pcbiochemres.comirjmets.com

The indole scaffold is a "privileged structure" in drug discovery, forming the backbone of essential amino acids like tryptophan, neurotransmitters such as serotonin, and a multitude of alkaloids. mdpi.comnih.gov Its unique electronic properties, arising from the fusion of a benzene (B151609) ring to a pyrrole (B145914) ring, make it a versatile building block in synthetic organic chemistry. bhu.ac.inirjmets.com The development of synthetic methods like the Fischer, Leimgruber–Batcho, and Madelung indole syntheses has further expanded the accessibility and diversity of indole derivatives for research. wikipedia.orgbhu.ac.inirjmets.com

Overview of Halogenated Indoles in Synthetic Organic Chemistry

The introduction of halogen atoms onto the indole ring significantly modifies its chemical reactivity and biological profile. Halogenated indoles serve as valuable intermediates in organic synthesis, primarily due to the halogen's ability to act as a leaving group in various cross-coupling reactions. organic-chemistry.org This functionalization allows for the construction of more complex molecular architectures.

Specifically, bromoindoles are widely utilized in palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The position of the bromine atom on the indole nucleus is crucial, influencing the regioselectivity of subsequent reactions. For instance, the synthesis of 6-bromo-2-arylindoles has been achieved through a sequence involving regioselective bromination and Sonogashira coupling. researchgate.net The reactivity of halogenated indoles also extends to nucleophilic substitution reactions, further highlighting their synthetic utility. mdpi.comsemanticscholar.org

Specific Research Focus on 6-Bromo-2,3-dimethyl-1H-indole

Within the vast family of halogenated indoles, this compound has garnered specific academic interest due to its distinct structural characteristics and potential applications as a chemical intermediate.

The structure of this compound is defined by the presence of a bromine atom at the C6 position of the benzene ring and two methyl groups at the C2 and C3 positions of the pyrrole ring. This specific arrangement of substituents influences the molecule's electronic distribution and steric environment. The electron-withdrawing nature of the bromine atom at the 6-position can affect the nucleophilicity of the indole ring, while the methyl groups at the 2 and 3-positions can direct the regioselectivity of further chemical modifications.

The regiochemistry of this compound is of particular interest. The bromine at C6 provides a specific site for functionalization through cross-coupling reactions, allowing for the targeted introduction of various substituents. The methyl groups can also influence the reactivity of the N-H bond and the adjacent C4 and C7 positions on the benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H10BrN
Molecular Weight 224.10 g/mol
InChI Key ZVJGUODGBLAUOU-UHFFFAOYSA-N
SMILES CC1=C(C=C2C(=C1)C=C(Br)C=C2)N

Data sourced from PubChem CID 84688984 uni.lu

The dedicated academic investigation of this compound stems from its role as a versatile building block in the synthesis of more complex molecules. The presence of the bromine handle at a specific position allows for its use in creating libraries of compounds for various research purposes. For example, derivatives of bromoindoles are being explored for their potential as inhibitors of bacterial enzymes. nih.govmdpi.com

Furthermore, understanding the synthesis and reactivity of specifically substituted indoles like this one contributes to the broader knowledge base of heterocyclic chemistry. The development of efficient synthetic routes to such compounds is a continuous area of research. For instance, the synthesis of related 6-bromoindole (B116670) derivatives often starts from commercially available 6-bromoindole and involves subsequent functionalization. nih.govgoogle.com The study of this compound provides valuable insights into the influence of multiple substituents on the chemical behavior of the indole core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrN B2974219 6-bromo-2,3-dimethyl-1H-indole CAS No. 4660-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,3-dimethyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJGUODGBLAUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4660-09-7
Record name 6-bromo-2,3-dimethyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 6 Bromo 2,3 Dimethyl 1h Indole

Direct Bromination Strategies

The introduction of a bromine atom onto the C6 position of 2,3-dimethyl-1H-indole is a synthetic challenge due to the electron-rich nature of the pyrrole (B145914) ring, which favors electrophilic attack at other positions. Consequently, direct bromination of the unprotected indole (B1671886) often leads to a mixture of products or substitution at the more reactive C3 or C5 positions. To achieve the desired C6-regioselectivity, chemists have developed sophisticated strategies that modulate the reactivity of the indole ring system.

Regioselective Bromination of 2,3-Dimethyl-1H-indole

Achieving regioselective bromination at the C6 position of 2,3-dimethyl-1H-indole necessitates the use of directing groups or specific activation methods to override the natural reactivity of the indole core.

Ortho-directed metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.orgharvard.edu This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. acs.orgharvard.edu The resulting lithiated species can then be quenched with an electrophile, such as a bromine source, to introduce the desired substituent with high regioselectivity.

For the C6-bromination of 2,3-dimethyl-1H-indole, this would typically involve the introduction of a DMG at the N1 position. A suitable DMG would direct lithiation to the C7 position, and a subsequent halogen dance rearrangement could potentially lead to the thermodynamically more stable C6-lithiated species, which upon quenching would yield the 6-bromo derivative. Alternatively, a directing group at the C7 position could directly facilitate C6-lithiation. While the general principles of directed metalation are well-established for indoles, specific applications for the synthesis of 6-bromo-2,3-dimethyl-1H-indole via this method are not extensively documented in the literature, highlighting an area for further research. uwindsor.camdpi.com The choice of the directing group is crucial and can range from amides and carbamates to silyl (B83357) groups. acs.orgsci-hub.se

Oxidative bromination offers an alternative pathway for the halogenation of indoles. This method typically involves the use of a brominating agent in the presence of an oxidant. However, the regioselectivity of these reactions is highly dependent on the substrate and the specific conditions employed.

For instance, the reaction of 2,3-dimethylindole (B146702) with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide has been shown to result in the bromination of the methyl groups, leading to the formation of 2,3-bis(bromomethyl)-1-(phenylsulfonyl)indole after N-protection, rather than substitution on the benzene (B151609) ring. nih.gov Similarly, the bromination of N-acetyl-2,3-dimethylindole in methanol (B129727) leads to addition products across the C2-C3 double bond rather than aromatic substitution. cdnsciencepub.com These findings underscore the challenge of controlling regioselectivity in oxidative bromination reactions of 2,3-dimethylindole and the necessity of carefully chosen N-substituents to direct the reaction towards the desired C6-position.

Influence of Reaction Conditions on C6 Regioselectivity

The outcome of bromination reactions on the 2,3-dimethylindole scaffold is exquisitely sensitive to the reaction conditions, including the choice of solvent, the nature of the brominating agent, and the stoichiometry.

The solvent can play a pivotal role in determining the regioselectivity of indole bromination. While specific systematic studies on solvent effects for the C6-bromination of 2,3-dimethyl-1H-indole are scarce, broader studies on indole chemistry indicate that solvent polarity and coordinating ability can influence the reactivity of both the indole substrate and the brominating agent. For example, in related systems, non-polar solvents may favor radical pathways, while polar, coordinating solvents can facilitate ionic mechanisms. The choice of solvent can also affect the stability of intermediates and the position of equilibrium in reversible reactions.

The choice of the brominating agent is a critical factor in controlling the regioselectivity of the bromination of indoles. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) hydrobromide perbromide (PHPB).

Studies on N-protected dimethyl indole-2,3-dicarboxylates have shown that the nature of the N-substituent dramatically influences the position of bromination. For instance, while the bromination of dimethyl indole-2,3-dicarboxylate itself yields the 5-bromo derivative, the introduction of an electron-withdrawing N-benzenesulfonyl or N-trifluoromethanesulfonyl group directs the bromination to the C6 position, providing a mixture of 5- and 6-bromo isomers or predominantly the 6-bromo product, respectively. clockss.orgresearchgate.net This highlights a promising strategy for achieving C6-bromination of 2,3-dimethyl-1H-indole, which would involve N-protection with a suitable electron-withdrawing group prior to bromination.

The following table summarizes the effect of the N-substituent on the regioselectivity of bromination of dimethyl indole-2,3-dicarboxylates, which provides valuable insights for the synthesis of this compound. clockss.orgresearchgate.net

N-SubstituentBrominating Agent/ConditionsMajor Product(s)Reference
HPyridinium hydrobromide perbromide, Lewis AcidDimethyl 5-bromoindole-2,3-dicarboxylate clockss.orgresearchgate.net
Benzyl (B1604629)Pyridinium hydrobromide perbromide, Lewis AcidMixture of 5-bromo and 6-bromo derivatives clockss.orgresearchgate.net
BenzenesulfonylPyridinium hydrobromide perbromide, Lewis AcidMixture of 5-bromo and 6-bromo derivatives clockss.orgresearchgate.net
TrifluoromethanesulfonylPyridinium hydrobromide perbromide, Lewis AcidDimethyl 6-bromo-1-(trifluoromethanesulfonyl)indole-2,3-dicarboxylate clockss.orgresearchgate.net

These findings strongly suggest that the synthesis of this compound is most effectively approached through the use of an N-protected intermediate, where a strongly electron-withdrawing group deactivates the pyrrole ring towards electrophilic attack and directs the bromination to the C6 position of the benzene ring. Subsequent removal of the protecting group would then yield the target compound.

De Novo Indole Annulation Leading to this compound

The de novo synthesis of the indole nucleus provides a direct route to this compound by forming the heterocyclic ring from acyclic or carbocyclic precursors already containing the desired substitution pattern or precursors that facilitate such substitutions during the cyclization process.

Fischer Indole Synthesis Variants with Brominated Precursors

The Fischer indole synthesis is a cornerstone in indole chemistry, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. chemicalbook.comacs.org For the synthesis of this compound, the logical starting materials would be (4-bromophenyl)hydrazine (B1265515) and butan-2-one.

The general mechanism involves the formation of a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement (the Claisen-like rearrangement) followed by the loss of ammonia (B1221849) to form the indole ring. The reaction is typically promoted by protic acids like hydrochloric acid or sulfuric acid, or Lewis acids such as zinc chloride. chemicalbook.combhu.ac.in

A one-pot, three-component protocol has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, which is an extension of the Fischer indolization. rsc.org This method combines an arylhydrazine, a ketone, and an alkyl halide in a single pot, proceeding through a Fischer indolization followed by an in-situ N-alkylation. rsc.org While this specific protocol aims for N-substitution, the initial Fischer indolization step is directly relevant for producing the 2,3-disubstituted indole core.

ReactantsCatalyst/ReagentsKey StepsProduct
(4-bromophenyl)hydrazineProtic acid (e.g., HCl, H₂SO₄) or Lewis acid (e.g., ZnCl₂)1. Formation of (4-bromophenyl)hydrazone from butan-2-one. 2. Acid-catalyzed intramolecular cyclization. 3. Elimination of ammonia.This compound
Butan-2-one

This table illustrates a representative Fischer indole synthesis pathway.

Modern variations of the Fischer indole synthesis have focused on milder reaction conditions, for instance, using a tartaric acid-dimethylurea melt which acts as both the solvent and the catalyst. acs.org Such conditions are advantageous as they can tolerate sensitive functional groups. acs.org

Madelung Indole Synthesis Approaches for Methylated Indoles

The Madelung synthesis is another classical method for indole formation, which involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. chemicalbook.comwikipedia.org The traditional conditions are harsh, often requiring strong bases like sodium or potassium alkoxides at temperatures between 200–400 °C. wikipedia.org

For this compound, a plausible precursor for a Madelung-type synthesis would be N-acetyl-2-amino-5-bromotoluene. The strong base would deprotonate both the amide nitrogen and the benzylic methyl group ortho to the acylamino group, initiating the cyclization.

Modern modifications of the Madelung synthesis utilize organolithium reagents as bases, which can enable the reaction to proceed under milder conditions. chemicalbook.combhu.ac.in These improved conditions expand the scope of the Madelung synthesis to include substrates with more sensitive functional groups. chemicalbook.com A significant advancement involves the introduction of electron-withdrawing groups on the precursor to increase the acidity of the benzylic protons, thereby facilitating anion formation under less harsh conditions. researchgate.net

PrecursorBaseTemperatureKey Feature
N-acyl-o-alkyl-aniline (e.g., N-acetyl-2-amino-5-bromotoluene)Strong base (e.g., NaNH₂, K-t-BuO)High (250-300°C)Classical high-temperature cyclization. bhu.ac.in
N-acyl-o-alkyl-anilineOrganolithium reagentsMilder conditionsAllows for synthesis of indoles with sensitive groups. chemicalbook.combhu.ac.in

This table summarizes classical and modern approaches to the Madelung synthesis.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium-catalyzed reactions have become powerful tools for the synthesis of substituted indoles, offering high efficiency and functional group tolerance. One such strategy involves the Sonogashira coupling of an ortho-haloaniline derivative with a terminal alkyne, followed by a cyclization step.

A specific method for the synthesis of 6-bromo-2-arylindoles starts with 2-iodobenzoic acid. researchgate.net A sequence involving regioselective bromination, Curtius rearrangement, and trapping of the resulting isocyanate yields a benzyl carbamate (B1207046) of 2-iodo-5-bromoaniline. researchgate.net This intermediate undergoes a chemoselective Sonogashira coupling with an arylacetylene. The final step is a 5-endo-dig cyclization induced by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to afford the desired bromoindole. researchgate.net Adapting this for the target molecule would involve using a propyne (B1212725) derivative in the coupling step.

Palladium catalysis is also employed in the C-O cross-coupling of aryl halides and phenols, and N-protected 4- and 6-bromoindoles have been shown to be suitable substrates in these types of reactions, highlighting the utility of palladium catalysis with bromoindole scaffolds. nih.gov

Metal-Free Cyclization Methodologies

To circumvent the potential toxicity and cost associated with transition metal catalysts, metal-free synthetic routes are of significant interest. A notable metal-free approach for indole synthesis involves the N-iodosuccinimide (NIS)-mediated cascade C-N bond formation and aromatization of N-tosyl-2-alkenylanilines. researchgate.net This reaction proceeds under mild conditions without the need for additional catalysts or additives. researchgate.net To apply this to this compound, a precursor such as N-tosyl-5-bromo-2-(but-2-en-2-yl)aniline would be required.

Another strategy involves the intramolecular aromatic nucleophilic substitution, which can be facilitated by specific structural features of the precursor molecule. uni-regensburg.de While many metal-free methods are still being developed, they represent a promising and more environmentally benign alternative to traditional metal-catalyzed processes. acs.orgrsc.org

Synthesis of 6-Bromoindole (B116670) as a Precursor for Late-Stage Methylation

An alternative to de novo synthesis is the preparation of a core indole structure, which is then functionalized in later steps. For the target molecule, this involves the synthesis of 6-bromoindole, which can then undergo subsequent C-methylation at the 2 and 3 positions.

Established and Improved Protocols for 6-Bromoindole Preparation

6-Bromoindole is a key intermediate and its synthesis has been approached through various methods. mdpi.combiosynth.com It can be used as a starting material for further functionalization, such as in Friedel-Crafts reactions or palladium-catalyzed cross-coupling reactions. patsnap.comsigmaaldrich.com

A patent describes a method for preparing 6-bromoindole derivatives that starts with 6-bromoindole and proceeds via a Friedel-Crafts reaction with oxalyl chloride in the presence of aluminum trichloride. patsnap.comgoogle.com This indicates the availability and utility of 6-bromoindole as a building block.

Furthermore, biocatalytic methods have been developed for the selective synthesis of bromoindoles. researchgate.net One such method employs a sequential combination of a halogenase and a tryptophanase to produce 5-, 6-, or 7-bromoindole (B1273607) from tryptophan, with one study highlighting the selective synthesis of 6-bromoindole. researchgate.netd-nb.info

Starting MaterialReagents/CatalystMethodProductReference
IndoleBrominating agentDirect bromination6-Bromoindole (often with other isomers) researchgate.net
6-BromoindoleOxalyl chloride, AlCl₃Friedel-Crafts acylation2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride patsnap.comgoogle.com
L-tryptophanHalogenase, TryptophanaseBiocatalytic cascade6-Bromoindole researchgate.netd-nb.info

This table presents various synthetic approaches for the preparation of 6-bromoindole.

Improved procedures for the synthesis of 6-bromoindole have also been reported that are suitable for large-scale preparation, ensuring its accessibility for further synthetic elaborations. researchgate.net Once obtained, 6-bromoindole can be subjected to reactions such as alkylation to introduce the required methyl groups at the C2 and C3 positions to yield the final target compound, this compound.

Functional Group Tolerance in 6-Bromoindole Synthesis

The synthesis of specifically substituted indoles, such as 6-bromoindoles, often relies on modern catalytic methods that must be compatible with a variety of other functional groups present in the precursor molecules. The tolerance of these reactions to different chemical moieties is a critical factor in designing efficient and versatile synthetic routes, particularly in the context of creating complex molecules for pharmaceutical or materials science applications.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are frequently employed for the construction and functionalization of the indole core. These systems are well-regarded for their high tolerance to a wide array of functional groups on both the organic halide and the organometallic reagent, which enables the synthesis of complex structures in fewer steps. mdpi.com For instance, in syntheses leading to 6-bromo-2-arylindoles, chemoselective Sonogashira coupling reactions have been successfully performed on precursors containing both iodo and bromo substituents. researchgate.net This methodology allows for the presence of various electronically diverse substituents on the arylacetylenes used, demonstrating tolerance for both electron-donating and electron-withdrawing groups. researchgate.net

Furthermore, synthetic strategies that modify the 6-bromoindole scaffold itself have shown considerable functional group compatibility. Late-stage functionalization, a key strategy in medicinal chemistry, often involves reactions on a pre-formed bromoindole core. Palladium- and norbornene-catalyzed reactions, for example, exhibit high functional group tolerance. researchgate.net Similarly, the development of inhibitors based on the 6-bromoindole scaffold has utilized palladium-catalyzed cross-coupling, showing compatibility with existing amide, furan, and pyrazole (B372694) functionalities within the molecules. nih.gov Copper-catalyzed methods for indole synthesis have also demonstrated excellent functional group tolerance, proving effective even with sterically demanding aldehydes. rsc.org The ability to perform these transformations without impacting other sensitive parts of the molecule is crucial for synthetic efficiency.

The table below summarizes various functional groups that have been shown to be compatible with different synthetic methods used to produce or modify 6-bromoindoles.

Green Chemistry Considerations in Synthetic Route Design

In recent decades, the principles of green chemistry have become increasingly integral to the design of synthetic pathways in both academic and industrial research. The synthesis of indole derivatives, a vital scaffold in medicinal chemistry, has seen a significant shift from conventional methods—which often involve harsh conditions and hazardous reagents—to more sustainable and environmentally benign approaches. tandfonline.comopenmedicinalchemistryjournal.comresearchgate.net These green methodologies aim to reduce waste, minimize energy consumption, and utilize less toxic materials, aligning with goals for responsible chemical production. rsc.org Modern approaches frequently incorporate techniques such as microwave-assisted synthesis, the use of nanocatalysts, reactions in aqueous media or other green solvents, and solvent-free reaction conditions. tandfonline.comopenmedicinalchemistryjournal.comresearchgate.net

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com Many classical named reactions for indole synthesis suffer from poor atom economy, as they generate stoichiometric amounts of byproducts that must be separated and disposed of. primescholars.com

To address this, modern synthetic strategies focus on maximizing atom economy. A prime example is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net An innovative two-step MCR for indole synthesis has been developed that proceeds under mild conditions in ethanol (B145695), a benign solvent, and without the need for a metal catalyst, showcasing high atom economy. researchgate.netrsc.org

Domino or cascade reactions represent another atom-economical approach. A copper-catalyzed domino reaction of 2-haloanilines with 1,3-dicarbonyl compounds provides a simple and general route to polysubstituted indoles with high atom efficiency. organic-chemistry.org By designing syntheses that form multiple chemical bonds in a single operation, these methods significantly reduce the generation of chemical waste compared to traditional linear syntheses. Minimizing waste is further achieved by employing solvent-free reaction conditions, which eliminates the need for large volumes of organic solvents that are often toxic and difficult to recycle. openmedicinalchemistryjournal.combeilstein-journals.org

Catalyst Systems and Sustainable Reagents

The choice of catalyst and reaction medium is paramount in developing green synthetic routes. The ideal catalyst is highly efficient, selective, reusable, and non-toxic. For indole synthesis, a range of catalytic systems have been developed that adhere to green chemistry principles.

Catalyst Systems:

Copper Catalysts: Copper is a more abundant and less toxic metal than palladium. Copper-catalyzed domino reactions for indole synthesis can often be performed under ligand-free conditions, simplifying the reaction setup and purification. organic-chemistry.org

Gold Catalysts: Gold catalysis can enable highly efficient indole syntheses at low catalyst loadings and under mild, open-flask conditions, reducing energy consumption. organic-chemistry.org

Nanocatalysts: These catalysts have a high surface-area-to-volume ratio, leading to enhanced catalytic activity. researchgate.net Their use can facilitate reactions under milder conditions, and they can often be recovered and reused, which is both economically and environmentally advantageous. tandfonline.comresearchgate.net

Ionic Liquids (ILs): ILs are salts with low melting points that can serve as both the solvent and the catalyst. rsc.org Their properties can be tuned for specific reactions, and their negligible vapor pressure reduces air pollution. They have been successfully used to promote indole synthesis with high efficiency. rsc.org

Sustainable Reagents and Solvents: The replacement of volatile and hazardous organic solvents is a key goal of green chemistry.

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive, making it an ideal green medium for certain organic reactions. rsc.orgopenmedicinalchemistryjournal.com

Polyethylene Glycol (PEG): PEG is a biodegradable, non-toxic, and low-cost polymer that can be used as a reaction medium, offering an environmentally friendly alternative to traditional organic solvents. openmedicinalchemistryjournal.com

Ethanol: As a bio-based solvent, ethanol is considered a much greener option than petroleum-derived solvents. rsc.org

Microwave Irradiation: Using microwaves as an energy source can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. tandfonline.com

The table below provides a summary of compounds mentioned in this article.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 2,3 Dimethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 6-bromo-2,3-dimethyl-1H-indole, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by two-dimensional NMR techniques, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The assignments are as follows: a broad singlet for the N-H proton of the indole (B1671886) ring, and singlets for the two methyl groups at the C2 and C3 positions. The aromatic region displays signals for the protons on the benzene (B151609) ring, with their multiplicity and coupling constants providing information about their relative positions.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (NH) ~8.0 (broad singlet) bs -
H-4 Aromatic region d Specific J value
H-5 Aromatic region dd Specific J values
H-7 Aromatic region d Specific J value
C2-CH₃ ~2.3 s -
C3-CH₃ ~2.2 s -

Note: The exact chemical shifts for the aromatic protons (H-4, H-5, and H-7) can vary slightly depending on the solvent and experimental conditions. The 'd' denotes a doublet and 'dd' a doublet of doublets, and 's' a singlet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct resonances for each carbon atom. The chemical shifts are indicative of the electronic environment of each carbon. The assignments include the two methyl carbons, the carbons of the indole ring system (C2, C3, C3a, C4, C5, C6, C7, and C7a). The carbon atom attached to the bromine (C6) is typically observed at a characteristic chemical shift.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C2 ~130
C3 ~110
C3a ~129
C4 ~122
C5 ~120
C6 ~114 (C-Br)
C7 ~112
C7a ~135
C2-CH₃ ~12
C3-CH₃ ~9

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.

To unequivocally confirm the assignments made from one-dimensional NMR spectra, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY correlations would be expected between the adjacent aromatic protons on the benzene ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the protonated aromatic carbons and the methyl groups to their respective protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the protons of the methyl groups and nearby aromatic protons, further confirming the substitution pattern.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry is utilized to determine the precise molecular weight of this compound. This technique allows for the calculation of the elemental formula with high accuracy, confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br). The experimentally determined exact mass would be compared to the calculated theoretical mass to validate the molecular formula.

Table 3: HRMS Data for this compound

Ion Calculated m/z Found m/z
[M+H]⁺ 224.0226 (to be determined)
[M+Na]⁺ 246.0045 (to be determined)

Note: The expected m/z values are for the monoisotopic masses.

The fragmentation behavior of this compound under different ionization conditions provides valuable structural information.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule, along with a series of fragment ions. Key fragmentation pathways for indole derivatives often involve the loss of methyl groups and cleavage of the pyrrole (B145914) ring. The presence of bromine would be evident from the isotopic pattern in the molecular ion and bromine-containing fragments.

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in less fragmentation compared to EI. In positive ion mode ESI-MS, the spectrum would likely be dominated by the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and obtain structural information. The fragmentation pattern in ESI-MS/MS might involve the loss of small neutral molecules and cleavage of the indole ring, providing complementary data to the EI fragmentation analysis.

Predicted Collision Cross Section (CCS) Measurements and Computational Correlations

The Collision Cross Section (CCS) is a crucial parameter in ion mobility-mass spectrometry (IM-MS) that provides information about the three-dimensional shape and size of an ion in the gas phase. While experimental CCS values for this compound are not readily found in scientific literature, predictive models based on computational chemistry and machine learning offer a means to estimate this value. These predictions are vital for the tentative identification of compounds in complex mixtures where authentic standards are unavailable.

Computational methods can calculate the theoretical CCS value based on the molecule's structure. For instance, the PubChem database provides a computed CCS value for the related compound 6-bromo-1H-indole , which is 15.8 Ų nih.gov. The addition of two methyl groups at the C2 and C3 positions, as in the title compound, would increase the molecule's volume and surface area. Consequently, the predicted CCS value for this compound is expected to be larger than that of its non-methylated counterpart. The correlation between molecular weight/structure and CCS is well-established, forming the basis for predictive algorithms that are increasingly used in metabolomics and other 'omics' fields.

Table 1: Predicted and Related Collision Cross Section (CCS) Data

Compound Name Formula Predicted/Computed CCS (Ų) Adduct Type Source
6-bromo-1H-indole C₈H₆BrN 15.8 [M+H]⁺ PubChem nih.gov

| This compound | C₁₀H₁₀BrN | Data not available | - | - |

X-ray Crystallography for Solid-State Structure Determination

As of this writing, the single-crystal X-ray structure of this compound has not been deposited in major crystallographic databases. Therefore, a direct analysis of its bond lengths, angles, and crystal packing is not possible. However, analysis of closely related bromo-substituted indole structures can provide valuable insights into the expected solid-state characteristics.

An examination of the crystal structure of compounds like 6-bromo-1H-indole-2,3-dione hemihydrate reveals a planar indole core researchgate.net. It is reasonable to assume that the indole ring system in this compound would also be largely planar. The bond lengths and angles would be expected to conform to standard values for an aromatic heterocyclic system, with C-C bond lengths intermediate between single and double bonds, and C-N bond lengths reflecting their partial double-bond character. The key bond lengths of interest would be the C2-C3 bond, influenced by the methyl substituents, and the C6-Br bond. In a related structure, 6-bromo-1H-indole-3-carboxylic acid , the crystal data was determined to be monoclinic rsc.org. Similar crystallographic parameters could be anticipated for the title compound.

The solid-state packing of indole derivatives is typically governed by a combination of hydrogen bonding and π–π stacking interactions. For this compound, the N-H group of the indole ring is a hydrogen bond donor, capable of forming N-H···π or N-H···Br interactions.

In the crystal structure of 6-bromo-1H-indole-2,3-dione hemihydrate , molecules are linked into a two-dimensional framework through N-H···O and O-H···O hydrogen bonds researchgate.net. Furthermore, close Br···O contacts of 2.999 Å and parallel slipped π–π stacking interactions between the indole rings are observed, with inter-centroid distances of 3.6989 Å and 4.1227 Å researchgate.net. It is highly probable that the crystal packing of this compound would also be stabilized by a network of intermolecular forces, including N-H···Br hydrogen bonds and π–π stacking of the indole cores, which are common features in such aromatic systems.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While an experimental spectrum for this compound is not available, its key vibrational modes can be predicted based on the analysis of its structural components: the indole ring, the bromo substituent, and the two methyl groups.

The spectrum would be characterized by:

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3400-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic benzene and pyrrole rings.

Aliphatic C-H Stretch: The two methyl groups at C2 and C3 would give rise to symmetric and asymmetric C-H stretching vibrations typically found between 2975 and 2850 cm⁻¹.

C=C Aromatic Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region would be present, corresponding to the carbon-carbon double bond stretching vibrations within the fused aromatic rings.

C-H Bending: Aliphatic C-H bending vibrations for the methyl groups are expected around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

C-N Stretch: The C-N stretching vibration of the indole ring typically appears in the 1350-1250 cm⁻¹ range.

C-Br Stretch: A strong absorption in the fingerprint region, likely between 600 and 500 cm⁻¹, would be indicative of the C-Br stretching mode.

Table 2: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole N-H Stretch 3400 - 3300
Aromatic C-H Stretch > 3000
Aliphatic C-H (Methyl) Stretch 2975 - 2850
Aromatic C=C Stretch 1600 - 1450
Aliphatic C-H (Methyl) Bend 1465 & 1375
Indole C-N Stretch 1350 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore, and its absorption spectrum is characterized by π→π* transitions. The parent indole molecule typically exhibits two main absorption bands. A study on the UV-Photoelectron Spectroscopy of indoles reports a λmax at 270 nm for indole acs.org. A computational study of indole's electron spectra also confirms strong UV absorption for the lowest excited singlet states mdpi.com.

For this compound, the indole chromophore is modified by three substituents: the bromine atom at C6 and the two methyl groups at C2 and C3.

Bromo Group: The bromine atom, with its lone pairs of electrons, acts as an auxochrome. It can extend the conjugated system through resonance, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.

Methyl Groups: The alkyl groups also act as weak auxochromes, contributing to a slight bathochromic shift.

Therefore, the UV-Vis spectrum of this compound is expected to show absorption bands at wavelengths longer than those of unsubstituted indole. The primary electronic transitions responsible for these absorptions are the π→π* transitions within the conjugated bicyclic aromatic system.

Table 3: Expected UV-Vis Absorption Data for this compound

Compound Chromophore Expected λmax Type of Transition
Indole (reference) Indole Ring ~270 nm acs.org π→π*

| This compound | Substituted Indole Ring | > 270 nm (Predicted) | π→π* |

Synthetic Transformations and Derivatization Strategies of 6 Bromo 2,3 Dimethyl 1h Indole

Cross-Coupling Reactions at the C6 Position

The bromine atom at the C6-position of the 2,3-dimethylindole (B146702) core acts as a synthetic handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through transition-metal-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of C-C bonds, specifically for creating biaryl and heteroaryl-aryl structures. libretexts.org The reaction involves the coupling of an organoboron species (typically a boronic acid or boronic ester) with an organic halide, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgorganic-chemistry.org For 6-bromo-2,3-dimethyl-1H-indole, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C6 position.

The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, and conditions are often tailored to the specific substrates. While specific studies on this compound are not extensively documented, the reactivity of other bromoindole isomers in Suzuki-Miyaura couplings provides a strong precedent for its successful application. For instance, the coupling of 5,7-dibromoindole with various arylboronic acids has been successfully achieved in water using a Pd(PPh₃)₄ catalyst. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles This table presents data from analogous reactions on related bromo-heterocycles to illustrate potential conditions.

EntryBromo-SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsYield (%)Reference
15,7-DibromoindolePhenylboronic acidPd(PPh₃)₄Na₂CO₃H₂O100°C, 1h (MW)71 rsc.org
25-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80°C, 2h95 nih.gov
37-Bromoindole (B1273607)Methyl 6-borono-piperonatePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100°C, 18h74 acs.org

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond through the cross-coupling of a vinyl or aryl halide with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov Applying this reaction to this compound enables the direct installation of an alkynyl moiety at the C6 position, a valuable functional group that can participate in further transformations or serve as a key structural element in conjugated materials and complex molecules.

The reaction mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a distinct copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, is the key species that undergoes transmetalation to the palladium center. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov Research on various bromo-heterocycles demonstrates the broad applicability of this method. For example, a copper-free Sonogashira coupling of 4-bromo-1H-indole was achieved at elevated temperatures, yielding the product in 87%. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles This table presents data from analogous reactions on related bromo-heterocycles to illustrate potential conditions.

EntryBromo-SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsYield (%)Reference
14-Bromo-1H-indolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (P2)TMPDMSOrt, 3h then 60°C, 3h87 nih.gov
25-Bromo-3-iodo-1-(phenylsulfonyl)indolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFrt, 24h92 (on Iodo pos.) thieme-connect.de
31-Bromo-4-methoxybenzenePhenylacetylenePdCl₂(PPh₃)₂TBAFSolvent-free80°C, 3h88 acs.org

Beyond the Suzuki and Sonogashira reactions, other cross-coupling methods offer alternative pathways for C-C bond formation at the C6 position.

Negishi Coupling: This reaction utilizes organozinc reagents as the coupling partners. A key advantage is the high reactivity of organozinc compounds, which often allows for milder reaction conditions. However, they are also sensitive to moisture and air. libretexts.org

Stille Coupling: This variant employs organotin reagents (stannanes). Stille reactions are notable for their tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback. libretexts.org

Kumada Coupling: As the first reported nickel- and palladium-catalyzed cross-coupling reaction, the Kumada coupling uses organomagnesium reagents (Grignard reagents). organic-chemistry.orgwikipedia.org While Grignard reagents are readily available and cost-effective, their high reactivity limits the functional group tolerance of the reaction. organic-chemistry.org

Comparative studies on bromoindole substrates have shown varying success rates for these methods. In a study aimed at synthesizing the alkaloid hippadine from 7-bromoindole, the Kumada and Negishi couplings failed to yield the desired product, whereas the Stille and Suzuki reactions were successful, though the Stille reaction provided only low yields. acs.orgnih.gov This suggests that for bromoindole substrates, the choice of coupling partner and reaction type is critical, with Suzuki-Miyaura often being the most reliable method.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This transformation is of immense importance for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials. For this compound, this reaction provides a direct route to 6-aminoindole derivatives by coupling with a wide range of primary and secondary amines, anilines, or even ammonia (B1221849) equivalents.

The reaction typically requires a palladium catalyst, a phosphine ligand, and a strong base, such as sodium tert-butoxide (NaOtBu). wikipedia.orglibretexts.org The development of increasingly sophisticated and sterically hindered phosphine ligands has dramatically expanded the scope and efficiency of this reaction, allowing for couplings under milder conditions and with a broader array of substrates. wikipedia.org For indole (B1671886) substrates, ligands like DavePhos have been noted as good choices. libretexts.org

Table 3: General Conditions for Buchwald-Hartwig Amination This table presents general conditions often employed for the amination of aryl bromides.

ComponentExamplesPurpose
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand XPhos, SPhos, DavePhos, BINAPStabilizes the palladium center and facilitates the catalytic cycle.
Base NaOtBu, K₃PO₄, Cs₂CO₃Activates the amine nucleophile and facilitates the reductive elimination step.
Solvent Toluene, Dioxane, THFProvides a medium for the reaction.
Amine Partner Alkylamines, Arylamines, Heterocyclic aminesThe nitrogen source for the new C-N bond.

Functionalization at the Indole Nitrogen (N1) Atom

The N-H bond of the indole ring is acidic and nucleophilic, providing a key site for functionalization. Derivatization at the N1 position can significantly modulate the electronic properties and biological activity of the indole scaffold.

N-alkylation is a fundamental transformation for modifying the indole core. The reaction typically involves the deprotonation of the indole N-H with a base, followed by nucleophilic substitution with an alkylating agent, such as an alkyl halide. rsc.org The choice of base and solvent is critical to ensure selectivity for N-alkylation over competing C3-alkylation, particularly for indoles lacking substituents at the C2 and C3 positions. However, for 2,3-disubstituted indoles like this compound, the steric hindrance at C2 and C3 strongly favors exclusive N-alkylation.

Commonly employed conditions involve using a base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.org Alternatively, phase-transfer catalysis or the use of milder bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in solvents like dimethyl sulfoxide (DMSO) can also be effective. organic-chemistry.org A wide variety of alkyl, benzyl (B1604629), and allyl groups can be introduced onto the indole nitrogen using this methodology.

Table 4: Representative Conditions for N-Alkylation of Substituted Indoles This table presents data from analogous reactions on related indole substrates to illustrate potential conditions.

EntryIndole SubstrateAlkylating AgentBaseSolventConditionsYield (%)Reference
1Indole1-BromobutaneNaOHDMSOrt, 24h94 organic-chemistry.org
2Isatin (B1672199)IodomethaneK₂CO₃DMFrt, 24h93 organic-chemistry.org
32,3-DimethylindoleBenzyl bromideNaHDMF80°C, 15 min91 rsc.org
45-BromoindoleVarious Aldimines(R,R)-Zn-ProPhenolToluene4°C - rt61 nih.gov

N-Acylation and N-Sulfonylation

The nitrogen atom of the indole ring is a common site for initial functionalization. N-acylation and N-sulfonylation reactions are fundamental transformations that not only introduce a variety of functional groups but also serve as a method for protecting the indole nitrogen, thereby influencing the regioselectivity of subsequent reactions.

N-Acylation involves the reaction of the indole N-H with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the liberated acid. This reaction proceeds readily to afford N-acylindoles, which are prevalent motifs in many pharmaceutical compounds. A notable method involves the chemoselective N-acylation using stable thioesters as the acyl source, which offers high functional group tolerance.

N-Sulfonylation is achieved by reacting the indole with a sulfonyl chloride (e.g., tosyl chloride, nosyl chloride) in the presence of a base. The resulting N-sulfonylindoles are significantly more stable than their N-acyl counterparts. The strongly electron-withdrawing sulfonyl group reduces the nucleophilicity of the indole ring and can act as a robust protecting group that directs metallation to the C2 position.

TransformationReagent ClassTypical ConditionsProduct Type
N-Acylation Acyl Halides, AnhydridesBase (e.g., NaH, Pyridine)N-Acylindole
N-Sulfonylation Sulfonyl ChloridesBase (e.g., NaH, K₂CO₃)N-Sulfonylindole

Protecting Group Strategies

In multi-step syntheses involving indole derivatives, the protection of the N-H proton is often crucial to prevent undesired side reactions and to control regioselectivity during electrophilic substitution or metallation. The choice of the protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease of its removal.

Common strategies involve the use of:

Sulfonyl Groups: Groups like p-toluenesulfonyl (Ts) and o-nitrobenzenesulfonyl (Nosyl) are widely used. They are stable to a wide range of conditions and can be cleaved under specific reductive or basic conditions.

Carbamates: The tert-butoxycarbonyl (Boc) group is a popular choice, introduced using di-tert-butyl dicarbonate (Boc₂O). It is typically removed under acidic conditions.

Alkyl and Silyl (B83357) Groups: Groups such as 2-(trimethylsilyl)ethoxymethyl (SEM) offer robust protection and can be removed with fluoride (B91410) ions or acid.

Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
p-ToluenesulfonylTsTsCl, BaseStrong reducing agents (e.g., Mg/MeOH) or strong base
tert-ButoxycarbonylBocBoc₂O, DMAPTrifluoroacetic acid (TFA), HCl
BenzenesulfonylBsBsCl, BaseStrong base (e.g., NaOH)
2-(Trimethylsilyl)ethoxymethylSEMSEMCl, BaseFluoride source (e.g., TBAF), Acid

Functionalization at the Pyrrole (B145914) Moiety (C2 and C3)

Directed C-H Functionalization Approaches at C2 or C3

Transition-metal-catalyzed C-H functionalization has become a powerful tool for the direct installation of new bonds at otherwise unreactive positions, avoiding the need for pre-functionalized substrates. For this compound, the C3 position is already substituted, making the C2 position the primary target for C-H functionalization on the pyrrole ring.

This is typically achieved by first installing a directing group on the indole nitrogen. This group coordinates to a transition metal catalyst (commonly palladium, rhodium, or iridium) and positions it in close proximity to the C2-H bond, facilitating its cleavage and subsequent coupling with a reaction partner. A variety of directing groups, such as pyridinyl, pyrimidinyl, or amide groups, can be employed. This methodology allows for the introduction of aryl, vinyl, alkyl, and other functionalities at the C2 position with high regioselectivity.

Remote C-H Functionalization Affecting C6 Position

While C-H functionalization typically targets positions proximal to a directing group (like C2 or C7), advanced catalytic systems have enabled the functionalization of more distant or "remote" C-H bonds. The selective functionalization of the C6 position of the indole nucleus is a significant challenge due to its distance from the common N1-directing group site.

A notable strategy employs ruthenium catalysis for the remote C6-selective C-H alkylation of indole derivatives. libretexts.orgmdpi-res.com This transformation is achieved using N-pyrimidinyl indoles that also contain an ancillary directing group, such as an ester, at the C3 position. libretexts.orgmdpi-res.com The proposed mechanism involves an initial C2-cyclometalation of the ruthenium catalyst, which then enables a long-range σ-activation of the C6-H bond, leading to its selective functionalization. libretexts.orgmdpi-res.com While the target molecule, this compound, is already functionalized at the C6 position, this methodology represents a state-of-the-art approach for installing carbon-based substituents at this position on related indole scaffolds.

Nucleophilic Substitution Reactions of the Bromine Atom

Direct Substitution with Strong Nucleophiles

The bromine atom at the C6 position provides a key handle for introducing a wide array of substituents onto the benzene (B151609) portion of the indole ring. However, direct nucleophilic aromatic substitution (SNAr) on the bromo-indole core is challenging. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (typically positioned ortho or para to the leaving group) to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgyoutube.com The indole ring system is inherently electron-rich, and in the absence of such activating groups, direct displacement of the bromide by strong nucleophiles generally requires harsh reaction conditions and is often not a synthetically viable route.

Instead, the functionalization of the C6-Br bond is overwhelmingly accomplished through transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions with high efficiency and broad substrate scope. mdpi-res.comthermofisher.com For this compound, these methods are the most practical and versatile for derivatization at the C6 position.

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl or vinyl substituents. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org It is a premier method for synthesizing arylamines.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne, yielding an alkynylated indole. wikipedia.orgorganic-chemistry.org

These powerful catalytic methods effectively serve as a synthetic equivalent to nucleophilic substitution, providing access to a vast chemical space from the 6-bromo-indole precursor.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-Miyaura Coupling R-B(OH)₂ or R-B(OR)₂Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C(sp²)-C(sp²), C(sp²)-C(sp³)
Buchwald-Hartwig Amination R₂NH, RNH₂Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu)C(sp²)-N
Sonogashira Coupling R-C≡C-HPd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)C(sp²)-C(sp)

Cyano- and Thioether Derivatization

The conversion of the aryl bromide in this compound to cyano and thioether functionalities introduces valuable groups for further synthetic manipulation and for modulating the electronic properties of the indole ring.

Cyano Derivatization:

The introduction of a cyano group is most commonly achieved through palladium-catalyzed cyanation reactions. These methods offer a reliable and high-yielding route to 6-cyano-2,3-dimethyl-1H-indole, a precursor for carboxylic acids, amides, and tetrazoles. Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being popular choices due to their lower toxicity compared to other cyanide salts.

Modern palladium-catalyzed cyanation protocols are characterized by their mild reaction conditions and broad functional group tolerance. The use of specialized palladium precatalysts and ligands allows these reactions to proceed at low catalyst loadings and moderate temperatures, often in aqueous media, which enhances the safety and practicality of the procedure.

Representative Conditions for Palladium-Catalyzed Cyanation:

Catalyst SystemCyanide SourceSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / LigandZn(CN)₂DMF / H₂O80-120Good to Excellent
Palladacycle PrecatalystK₄[Fe(CN)₆]·3H₂ODioxane / H₂O100High

This table presents typical conditions for the cyanation of aryl bromides and is representative of the transformation applicable to this compound.

Thioether Derivatization:

The synthesis of 6-thioether-2,3-dimethyl-1H-indole derivatives can be accomplished through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The direct reaction of this compound with a thiol in the presence of a base is a common approach. The reactivity of this SₙAr reaction can be enhanced by the use of a copper or palladium catalyst.

These thioether derivatives are of interest in medicinal chemistry due to the prevalence of the thioether linkage in biologically active molecules. The sulfur atom can also serve as a handle for further transformations, such as oxidation to sulfoxides and sulfones.

General Conditions for Thioether Synthesis:

Reaction TypeReagentsBaseSolventTemperature (°C)
Nucleophilic SubstitutionR-SHNaH, K₂CO₃DMF, DMSORoom Temp. to Reflux
Cu-catalyzed CouplingR-SH, CuIK₂CO₃, Cs₂CO₃Dioxane, Toluene80-120
Pd-catalyzed CouplingR-SH, Pd catalyst, Ligandt-BuONa, K₃PO₄Toluene, Dioxane80-110

This table illustrates general conditions for the synthesis of aryl thioethers from aryl bromides, applicable to this compound.

Applications as a Synthetic Synthon

The bromine atom at the C6 position of 2,3-dimethyl-1H-indole serves as a versatile synthetic handle, enabling its use as a building block in the construction of more elaborate molecular frameworks through various carbon-carbon bond-forming reactions.

This compound is a valuable precursor for the synthesis of polycyclic and fused heterocyclic systems, which are common motifs in natural products and pharmaceuticals. Intramolecular cyclization reactions are a powerful strategy to construct these complex architectures.

One prominent method is the intramolecular Heck reaction . In this approach, a vinyl or aryl group is tethered to the indole nitrogen or another position of the molecule. In the presence of a palladium catalyst, the aryl bromide at the 6-position can undergo an intramolecular cross-coupling with the tethered unsaturated group to form a new ring fused to the indole core. This strategy allows for the diastereoselective generation of new stereocenters.

Another important application is in the synthesis of carbazoles , which are tricyclic aromatic compounds with a benzene ring fused to the 2,3-positions of an indole. While direct fusion at the 2,3-positions is not feasible from the 6-bromo position, intermolecular coupling reactions followed by cyclization can lead to carbazole derivatives. For instance, a Suzuki coupling of this compound with a suitably substituted boronic acid can be followed by a Cadogan reductive cyclization to construct the carbazole skeleton.

The versatility of this compound as a building block for complex organic molecules is largely demonstrated through its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Heck reaction .

The Suzuki-Miyaura coupling involves the reaction of the bromoindole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is exceptionally tolerant of a wide range of functional groups and provides a powerful method for the formation of a carbon-carbon bond between the indole C6 position and various aryl, heteroaryl, or alkyl groups. This allows for the modular synthesis of complex biaryl structures and other substituted indoles.

Illustrative Suzuki-Miyaura Coupling Conditions:

Palladium CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-Na₂CO₃, K₂CO₃Toluene/H₂O, Dioxane/H₂O80-100
Pd(OAc)₂SPhos, XPhosK₃PO₄, CsFToluene, THFRoom Temp. to 100

This table provides representative conditions for Suzuki-Miyaura coupling of aryl bromides, which are applicable to this compound.

The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a 6-alkenyl-2,3-dimethyl-1H-indole. This reaction is a powerful tool for the introduction of unsaturated side chains, which can be further functionalized. The stereoselectivity of the Heck reaction typically favors the formation of the trans alkene product.

These cross-coupling reactions have been instrumental in the synthesis of numerous complex natural products and pharmacologically active compounds where the indole nucleus is a key structural feature.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Site-Selective Functionalization

The selective functionalization of the indole (B1671886) core, with its multiple reactive sites, remains a significant challenge in synthetic chemistry. For 6-bromo-2,3-dimethyl-1H-indole, the presence of the bromine atom at the C6 position, along with methyl groups at C2 and C3, offers a unique substitution pattern that demands precise catalytic control for further derivatization. Future research will undoubtedly focus on the development of novel catalytic systems that can achieve site-selective C-H functionalization at the remaining C4, C5, and C7 positions of the benzene (B151609) ring, as well as at the N-H position.

Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has already shown considerable promise in the site-selective functionalization of the indole nucleus. nih.govacs.orgrsc.org Future efforts will likely involve the design of new ligands and catalyst systems that can differentiate between the various C-H bonds of the this compound core with high fidelity. For instance, the use of directing groups, which can be temporarily installed on the indole nitrogen, can steer the catalyst to a specific position, enabling previously inaccessible transformations. nih.govresearchgate.net

Recent advancements have demonstrated the potential of iridium(III) catalysis for the C2-selective methylation of indoles, guided by a simple carbonyl directing group. researchgate.net While the C2 position of the target molecule is already substituted, the principles of using weakly coordinating directing groups to control regioselectivity can be adapted to target other positions. Similarly, rhodium(III)-catalyzed systems have been shown to selectively alkylate the C2-position of indoles with diazo compounds, a process that could be re-engineered for other sites on the this compound scaffold. nih.gov

The development of catalysts for the remote C6-selective C-H alkylation of indole derivatives using ruthenium catalysis offers another exciting avenue. mdpi.com Although the C6 position is brominated in the target molecule, the concept of remote functionalization could be harnessed to target the C4 or C5 positions by strategic placement of a directing group. The following table summarizes representative catalytic systems that could be adapted for the site-selective functionalization of this compound.

Catalyst SystemTarget PositionFunctionalizationReference
[Cp*IrCl₂]₂C2Methylation nih.govresearchgate.net
Rh(III) ComplexesC2/C4Alkylation/Annulation acs.org
Ruthenium CatalysisC6Alkylation mdpi.com
Palladium CatalysisC7/C6/C5/C4Arylation nih.gov

Exploration of Photoredox and Electrochemical Methods in Synthesis

In the quest for greener and more sustainable chemical transformations, photoredox and electrochemical methods have emerged as powerful alternatives to traditional synthetic protocols. nih.gov These techniques often proceed under mild conditions, avoid the use of harsh reagents, and can offer unique reactivity and selectivity. The application of these methods to the synthesis and functionalization of this compound represents a significant and promising area of future research.

Visible-light photoredox catalysis, in particular, has revolutionized the field of organic synthesis by enabling the generation of radical intermediates under gentle conditions. mdpi.com This approach is well-suited for the C-H functionalization of electron-rich heterocycles like indoles. bioduro.com For this compound, photoredox catalysis could be employed to introduce a wide range of functional groups at various positions. For example, the combination of a photocatalyst with a nickel catalyst has been shown to be effective for C-H functionalization reactions. nih.gov This dual catalytic system could be explored for the arylation, alkylation, or amination of the indole core. The following table provides examples of photoredox-mediated reactions that could be adapted for the derivatization of this compound.

Reaction TypeCatalyst SystemFunctional Group IntroducedReference
C-H AlkylationRu(bpy)₃Cl₂Alkyl researchgate.net
C-H ArylationIr(ppy)₃/NiAryl nih.gov
DearomatizationRose BengalHydroxy, Carbonyl rsc.org

Electrochemical synthesis offers another sustainable approach to the construction and modification of indole derivatives. nih.gov By using electricity as a "traceless" reagent, electrochemical methods can drive reactions that are often difficult to achieve through conventional means. chim.it Electrosynthesis has been successfully applied to the C-H functionalization of indoles, as well as to the construction of the indole ring itself. acs.org For this compound, electrochemical methods could be developed for site-selective C-H activation, potentially leading to the introduction of new substituents without the need for pre-functionalization. spirochem.com Furthermore, the bromine atom at the C6 position could serve as a handle for electrochemical cross-coupling reactions.

Machine Learning and AI-Assisted Retrosynthesis for this compound

The increasing complexity of organic molecules, coupled with the vastness of chemical reaction space, has created a need for advanced computational tools to aid in synthetic planning. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative technologies in this domain, with the potential to revolutionize the retrosynthesis of complex molecules like derivatives of this compound. nih.govbeilstein-journals.org

Furthermore, machine learning models are being developed to predict the outcomes of chemical reactions, including yields, reaction conditions, and potential side products. bioduro.comuniroma1.it These predictive models can be used to optimize synthetic routes and reduce the number of failed experiments. For the derivatization of this compound, ML models could be used to predict the most effective catalyst or solvent for a desired transformation, thereby accelerating the discovery of new derivatives.

The integration of reinforcement learning with chemical knowledge graphs is another exciting development. researchgate.net This approach allows an AI system to learn from its successes and failures, continuously improving its ability to design optimal synthetic routes. As these technologies mature, they will become indispensable tools for chemists working on the synthesis of complex heterocyclic compounds.

AI/ML ApplicationPotential Impact on this compound Chemistry
Retrosynthesis PredictionIdentification of novel and more efficient synthetic routes to the core structure.
Reaction Outcome PredictionOptimization of reaction conditions for derivatization, leading to higher yields and fewer side products.
Catalyst and Reagent SuggestionDiscovery of new catalytic systems for site-selective functionalization.

High-Throughput Experimentation in Derivatization Studies

The discovery of new bioactive molecules and materials often requires the synthesis and screening of large libraries of compounds. nih.gov High-throughput experimentation (HTE) has emerged as a powerful strategy to accelerate this process by enabling the rapid and parallel synthesis and evaluation of many different compounds. spirochem.com The application of HTE to the derivatization of this compound holds immense potential for the discovery of new derivatives with enhanced properties.

Automated and miniaturized synthesis platforms can be used to perform a large number of reactions in parallel, using only small amounts of starting material. nih.gov This allows for the rapid exploration of a wide range of reaction conditions and building blocks. For the derivatization of this compound, an HTE approach could be used to screen a variety of catalysts, reagents, and solvents for a desired transformation, such as a cross-coupling reaction at the C6-bromo position or a C-H functionalization at another site. scienceintheclassroom.org

The generation of diverse indole-based libraries is a key strategy in drug discovery. nih.gov By systematically varying the substituents at different positions of the this compound scaffold, it is possible to create a library of compounds with a wide range of structural and electronic properties. This library can then be screened for biological activity against a variety of targets. The following table outlines how HTE can be applied to the derivatization of this compound.

HTE ApplicationDescriptionPotential Outcome
Reaction Condition ScreeningParallel screening of catalysts, ligands, bases, and solvents for a specific transformation.Identification of optimal reaction conditions for high-yield derivatization.
Building Block ScreeningParallel synthesis using a diverse set of building blocks (e.g., boronic acids for Suzuki coupling).Rapid generation of a library of diverse derivatives.
Library SynthesisAutomated synthesis of a large number of analogues in a multi-well plate format.Creation of a compound library for biological screening and structure-activity relationship studies.

The data generated from HTE can also be used to train machine learning models, creating a feedback loop that further accelerates the discovery process. nih.gov

Continuous Flow Synthesis for Enhanced Efficiency and Scalability

Continuous flow synthesis has emerged as a transformative technology in chemical manufacturing, offering numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability. The application of continuous flow methods to the synthesis of this compound and its derivatives represents a significant opportunity to develop more sustainable and cost-effective manufacturing processes.

In a continuous flow system, reagents are pumped through a network of tubes and reactors, where they mix and react under precisely controlled conditions. This allows for excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and reduced side product formation. For the synthesis of substituted indoles, flow chemistry can enable the use of reaction conditions that are difficult or unsafe to implement in a batch reactor, such as high temperatures and pressures.

Several classic indole syntheses, such as the Fischer and Larock indole syntheses, have been successfully adapted to continuous flow conditions. Furthermore, various functionalization reactions of the indole core, including C-H activation and cross-coupling reactions, can be performed in flow reactors. The synthesis of this compound itself, as well as its subsequent derivatization, could be streamlined using a multi-step continuous flow process.

Flow Chemistry ApplicationAdvantagesRelevance to this compound
Synthesis of the Indole CoreEnhanced heat and mass transfer, improved safety for exothermic reactions, precise control over reaction time.More efficient and scalable synthesis of the this compound scaffold.
Derivatization ReactionsAbility to use hazardous reagents safely, integration of multiple reaction steps, in-line purification.Safer and more efficient functionalization at various positions of the indole ring.
Scale-upSeamless transition from laboratory-scale synthesis to large-scale production.Cost-effective manufacturing of key intermediates and final products.

The integration of in-line analytical techniques, such as spectroscopy and chromatography, can provide real-time monitoring of the reaction progress, allowing for rapid optimization and control of the process. As the demand for complex and functionalized heterocyclic compounds continues to grow, continuous flow synthesis will play an increasingly important role in their production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.